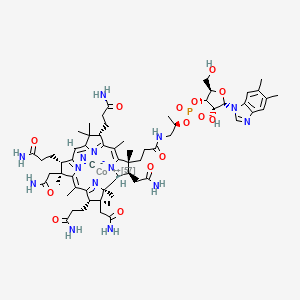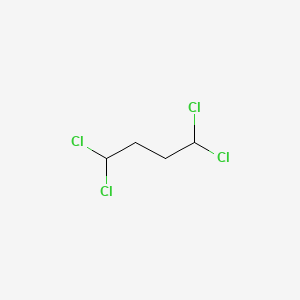
1,1,4,4-Tetrachlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetrachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H6Cl4 It is a derivative of butane where four hydrogen atoms are replaced by chlorine atoms at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetrachlorobutane can be synthesized through the chlorination of butane. The process involves the addition of chlorine gas to butane under controlled conditions. The reaction is typically carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In an industrial setting, this compound is produced by accommodating a reaction liquid containing 3,4-dichloro-1-butene in a reaction vessel. Chlorine gas is then supplied to the gas-phase portion of the reaction vessel, reacting with the 3,4-dichloro-1-butene to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,4,4-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols or ketones.
Reduction Reactions: Products include partially or fully dechlorinated butanes.
Applications De Recherche Scientifique
1,1,4,4-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,4,4-tetrachlorobutane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved depend on the specific conditions and reagents used in the reactions.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrachlorobutane: A chloroalkane with chlorine atoms at positions 1, 2, 3, and 4.
1,2,2,4-Tetrachlorobutane: Another isomer with chlorine atoms at positions 1, 2, 2, and 4
Uniqueness: 1,1,4,4-Tetrachlorobutane is unique due to the specific positioning of its chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications where other isomers may not be suitable.
Propriétés
Numéro CAS |
33455-24-2 |
|---|---|
Formule moléculaire |
C4H6Cl4 |
Poids moléculaire |
195.9 g/mol |
Nom IUPAC |
1,1,4,4-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c5-3(6)1-2-4(7)8/h3-4H,1-2H2 |
Clé InChI |
IXFRXRYBVZIBDO-UHFFFAOYSA-N |
SMILES canonique |
C(CC(Cl)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





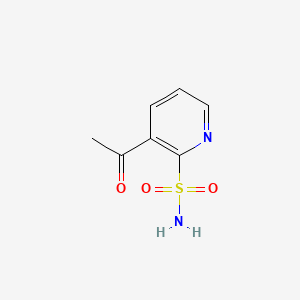
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
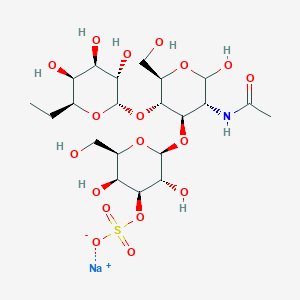
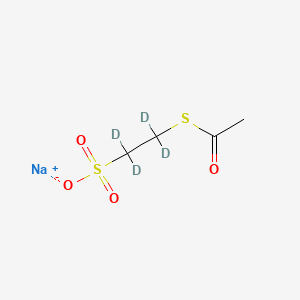

![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)


